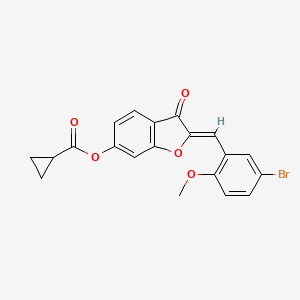
methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields This compound is characterized by its chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methoxycarbonyl chloride in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring .
Aplicaciones Científicas De Investigación
Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound of methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Umbelliferone: A coumarin derivative with antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
methyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVLTHNZLNVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)

![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)
![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)
![3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3014480.png)
![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)
![2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B3014483.png)
![(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B3014488.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol hydrochloride](/img/structure/B3014489.png)
![1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)
![[(3S,4R)-4-(1-Propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/new.no-structure.jpg)
